Welcome to the BenchChem Online Store!
molecular formula C11H14O3 B8614175 4-(1-Hydroxy-propyl)-benzoic acid methyl ester

4-(1-Hydroxy-propyl)-benzoic acid methyl ester

Cat. No. B8614175
M. Wt: 194.23 g/mol
InChI Key: PXYGLABZHNURPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07816557B2

Procedure details

To a solution of 4-formyl-benzoic acid methyl ester (3.0 g, 18.3 mmol) in THF (10 mL) at 0° C. is added ethylmagnesium bromide (2M, 10 mL). After stirring at room temperature for 2 hours, it is quenched with saturated ammonium chloride, extracted with EtOAc. The organic is concentrated to give the titled compound as colorless oil: 2.2 g (62%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([CH:10]=[O:11])=[CH:6][CH:5]=1.[CH2:13]([Mg]Br)[CH3:14]>C1COCC1>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([CH:10]([OH:11])[CH2:13][CH3:14])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C=O)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
it is quenched with saturated ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The organic is concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)C(CC)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.